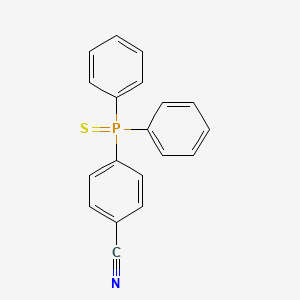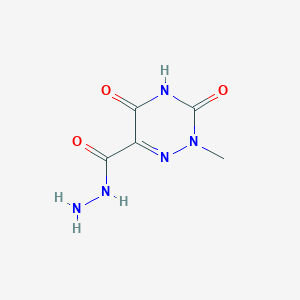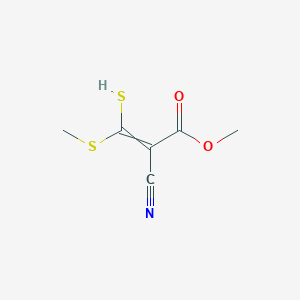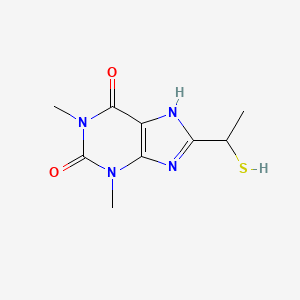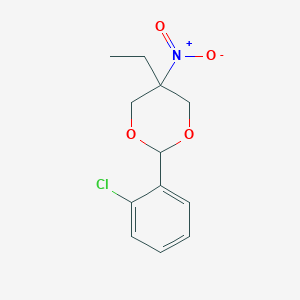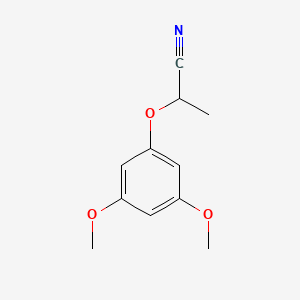
6-Tert-butyl-2,4-dichloro-3-(propan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tert-butyl-2,4-dichloro-3-(propan-2-yl)phenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of tert-butyl, dichloro, and isopropyl groups attached to a phenolic ring. This compound is known for its significant chemical stability and unique reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2,4-dichloro-3-(propan-2-yl)phenol typically involves the alkylation of phenol with isobutylene in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the tert-butyl group . The chlorination of the resulting tert-butylphenol is then performed using chlorine gas under controlled conditions to introduce the dichloro groups .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the alkylation and chlorination steps, often involving the use of advanced catalysts and reaction monitoring systems.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-2,4-dichloro-3-(propan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
6-Tert-butyl-2,4-dichloro-3-(propan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized as a stabilizer in the production of plastics and other materials.
Mechanism of Action
The mechanism by which 6-Tert-butyl-2,4-dichloro-3-(propan-2-yl)phenol exerts its effects involves interactions with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing the activity of enzymes and other proteins. The presence of tert-butyl and dichloro groups enhances the compound’s stability and reactivity, allowing it to interact with a wide range of biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: Known for its strong steric hindrance and stability.
2,4-Di-tert-butylphenol: Commonly used as an antioxidant in industrial applications.
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Used as a UV absorber in various materials.
Uniqueness
6-Tert-butyl-2,4-dichloro-3-(propan-2-yl)phenol is unique due to the combination of tert-butyl, dichloro, and isopropyl groups, which confer distinct chemical properties. Its stability and reactivity make it suitable for specialized applications in research and industry, distinguishing it from other similar compounds .
Properties
CAS No. |
6265-31-2 |
|---|---|
Molecular Formula |
C13H18Cl2O |
Molecular Weight |
261.18 g/mol |
IUPAC Name |
6-tert-butyl-2,4-dichloro-3-propan-2-ylphenol |
InChI |
InChI=1S/C13H18Cl2O/c1-7(2)10-9(14)6-8(13(3,4)5)12(16)11(10)15/h6-7,16H,1-5H3 |
InChI Key |
FFUCKRWXWRUCQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1Cl)O)C(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


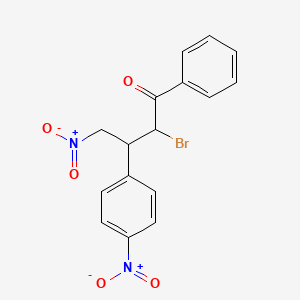
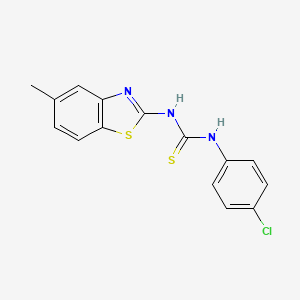
![N-[3-[bis(2-chloroethyl)amino]-1,4-dioxonaphthalen-2-yl]acetamide](/img/structure/B14730540.png)
